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Compound of Interest

Compound Name: D-64131

Cat. No.: B1669715

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of D-64131, a potent, orally
active small-molecule inhibitor of tubulin polymerization. D-64131, identified chemically as (5-
Methoxy-1H-2-indolyl)-phenylmethanone, emerged from the screening of a novel class of
synthetic 2-aroylindoles. It exerts its antimitotic effects by binding to the colchicine site on [3-
tubulin, leading to microtubule destabilization and cell cycle arrest at the G2/M phase. This
guide details the discovery, plausible synthetic routes, mechanism of action, and preclinical
efficacy of D-64131, presenting key quantitative data in structured tables and visualizing
complex processes through detailed diagrams.

Discovery

D-64131 was discovered through a high-throughput screening of a library of synthetic 2-
aroylindole derivatives. This screening program aimed to identify novel, synthetically accessible
small molecules with potent antimitotic and antitumor activity. The 2-aroylindole scaffold was
identified as a promising pharmacophore for tubulin inhibition, and subsequent structure-
activity relationship (SAR) studies led to the identification of D-64131 as a lead compound with
significant potential.

Physicochemical and Biological Properties
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D-64131 is characterized by its potent inhibition of tubulin polymerization and broad-spectrum
anti-proliferative activity against various cancer cell lines, including those with multi-drug
resistance (MDR) phenotypes.

Property Value Reference
Molecular Formula C16H13NO2 N/A
Molecular Weight 251.28 g/mol N/A

ICso (Tubulin Polymerization) 0.53 uM [1]

Mean ICso (Tumor Cell

Proliferation) 62 M s

ICs0 (U373 Cell Proliferation) 74 nM [1]

ICso0 (U373 Cell Cycle Arrest) 62.7 nM [1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of D-64131 has not been
publicly disclosed in the reviewed literature, two primary synthetic strategies for analogous 2-
aroylindoles are plausible: Friedel-Crafts acylation and Fischer indole synthesis.

Plausible Synthetic Route 1: Friedel-Crafts Acylation

This approach would likely involve the acylation of a suitable 5-methoxyindole precursor with
benzoyl chloride in the presence of a Lewis acid catalyst.

Generalized Experimental Protocol:

e Reaction Setup: A solution of 5-methoxyindole in an appropriate anhydrous solvent (e.g.,
dichloromethane, carbon disulfide) is prepared in a reaction vessel under an inert
atmosphere (e.g., nitrogen or argon).

» Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AICIs) or ferric
chloride (FeCls), is added to the solution while maintaining a low temperature (e.g., 0 °C) to
control the reaction rate.
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» Acylation: Benzoyl chloride is added dropwise to the reaction mixture. The reaction is then
allowed to stir at a controlled temperature (e.g., room temperature) for a specified period.

e Quenching and Extraction: The reaction is quenched by the slow addition of ice-cold water or
dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted
with an organic solvent.

 Purification: The combined organic extracts are washed, dried, and concentrated under
reduced pressure. The crude product is then purified by column chromatography or
recrystallization to yield (5-Methoxy-1H-2-indolyl)-phenylmethanone.
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Plausible Synthesis Workflow: Friedel-Crafts Acylation
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Caption: Plausible synthesis workflow for D-64131 via Friedel-Crafts acylation.
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Plausible Synthetic Route 2: Fischer Indole Synthesis

This classic method for indole synthesis could be adapted to produce D-64131. It would likely
involve the reaction of a substituted phenylhydrazine with a suitable ketone precursor, followed
by acid-catalyzed cyclization.

Generalized Experimental Protocol:

o Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is
reacted with a ketone containing the benzoyl group (e.g., 1-phenyl-2-chloroethanone) in a
suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

o Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric
acid, zinc chloride, or a Brgnsted acid) and heated to induce cyclization.

o Workup and Purification: The reaction mixture is cooled, neutralized, and the product is
extracted with an organic solvent. The crude product is then purified using standard
techniques such as column chromatography to afford the final 2-aroylindole.
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Plausible Synthesis Workflow: Fischer Indole Synthesis

React substituted phenylhydrazine
with a benzoyl-containing ketone
Formation of the
corresponding hydrazone
Heat with acid catalyst
(e.g., PPA, ZnCl2)
Neutralize and extract
with organic solvent
Purify by column
chromatography

Click to download full resolution via product page

Caption: Plausible synthesis workflow for D-64131 via Fischer indole synthesis.

Mechanism of Action: Tubulin Polymerization
Inhibition
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D-64131 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for
cell division. It binds to the colchicine binding site on the B-tubulin subunit of the af-tubulin
heterodimer. This binding prevents the polymerization of tubulin into microtubules. The
destabilization of the microtubule network leads to the arrest of the cell cycle in the G2/M
phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
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Caption: Signaling pathway of D-64131-induced apoptosis.

Preclinical In Vivo Efficacy
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D-64131 has demonstrated significant anti-tumor activity in preclinical xenograft models. Its

oral bioavailability and tolerability at efficacious doses make it a promising candidate for further

development.

Parameter

Value

Model System

Reference

Administration Route

Oral (p.o.)

Athymic nude mice

[1]

Tumor Model

Human amelanocytic
melanoma MEXF 989

xenograft

Athymic nude mice

[1]

Dosage

200-400 mg/kg/day

Athymic nude mice

[1]

Treatment Schedule

Daily on days 1-5, 8-9,
and 15-18

Athymic nude mice

[1]

Efficacy

Significant tumor

growth inhibition

Athymic nude mice

[1]

Toxicity

Well tolerated at

efficacious doses

Athymic nude mice

[1]

Maximum Tolerated
Dose (MTD) of a
similar compound
(T115)

400 mg/kg

Mice

[3]

Experimental Protocol: Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered D-64131 in a human

melanoma xenograft model.

Materials:

e Athymic nude mice

e Human amelanocytic melanoma MEXF 989 cells

o D-64131 formulated for oral gavage
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» Vehicle control

« Standard animal housing and monitoring equipment
 Calipers for tumor measurement

Procedure:

e Cell Implantation: Human melanoma MEXF 989 cells are subcutaneously implanted into the
flank of athymic nude mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).
e Randomization: Mice are randomized into control and treatment groups.

o Treatment Administration: D-64131 (200 or 400 mg/kg) or vehicle is administered orally
according to the specified schedule.

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

e Monitoring: Animal body weight and general health are monitored throughout the study.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point. Tumor growth inhibition is calculated.
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Experimental Workflow: In Vivo Xenograft Study
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Caption: Workflow for in vivo efficacy testing of D-64131.
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Conclusion

D-64131 is a promising preclinical candidate from the 2-aroylindole class of tubulin
polymerization inhibitors. Its potent in vitro activity, efficacy in in vivo models via oral
administration, and activity against multi-drug resistant cancer cells highlight its potential for
further development as a novel anticancer therapeutic. Future research should focus on
elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a
broader range of cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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